Cas no 2447-16-7 (2-(4-Chloro-1h-indol-3-yl)ethanamine Hydrochloride)

2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride is a chemically synthesized indole derivative with a chloro-substituted aromatic ring and an ethylamine side chain, rendered as a stable hydrochloride salt. This compound is of interest in pharmaceutical and biochemical research due to its structural similarity to biologically active indoleamines, which are often explored for their potential in neuropharmacology and receptor studies. The hydrochloride form enhances solubility and handling properties, making it suitable for experimental applications. Its well-defined molecular structure allows for precise modifications, facilitating investigations into structure-activity relationships. The compound is typically characterized by high purity and consistent performance in synthetic and analytical workflows.
2-(4-Chloro-1h-indol-3-yl)ethanamine Hydrochloride structure
2447-16-7 structure
Product Name:2-(4-Chloro-1h-indol-3-yl)ethanamine Hydrochloride
CAS No:2447-16-7
MF:C10H11ClN2
MW:194.660741090775
MDL:MFCD09864075
CID:268664
PubChem ID:6451401
Update Time:2025-10-22

2-(4-Chloro-1h-indol-3-yl)ethanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-1H-indol-3-yl)ethanamine
    • 1H-Indole-3-ethanamine,4-chloro-
    • 2-(4-chloro-indol-3-yl)-ethylamine
    • 4-Chlorotryptamine
    • AC1O53AO
    • ANW-68495
    • CTK8C2500
    • SureCN2533008
    • DTXSID50179230
    • EN300-372906
    • 2447-16-7
    • AKOS005208020
    • 1H-Indole-3-ethanamine, 4-chloro-
    • 2-(4-CHLORO-1H-INDOL-3-YL)-ETHYLAMINE
    • XBGZZDHALNZOLW-UHFFFAOYSA-N
    • 2-(4-chloro-1H-indol-3-yl)ethan-1-amine
    • CAA44716
    • 4-Chloro-1H-indole-3-ethanamine
    • SCHEMBL2533008
    • DB-354807
    • 2-(4-Chloro-1h-indol-3-yl)ethanamine Hydrochloride
    • MDL: MFCD09864075
    • Inchi: 1S/C10H11ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2
    • InChI Key: XBGZZDHALNZOLW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(=CN2)CCN

Computed Properties

  • Exact Mass: 194.06123
  • Monoisotopic Mass: 194.061076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.8

Experimental Properties

  • Density: 1.294±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 375.7°Cat760mmHg
  • Flash Point: 181°C
  • Refractive Index: 1.675
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • PSA: 41.81

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Additional information on 2-(4-Chloro-1h-indol-3-yl)ethanamine Hydrochloride

Introduction to 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride (CAS No. 2447-16-7)

2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride (CAS No. 2447-16-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Indolethylamine Hydrochloride, is a derivative of indole and plays a crucial role in the development of novel therapeutic agents. Its unique chemical structure and biological properties make it an intriguing subject for both academic and industrial research.

The chemical formula of 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride is C10H12ClN2·HCl, with a molecular weight of approximately 235.17 g/mol. The compound features a central indole ring, which is substituted with a chloro group at the 4-position and an ethylamine side chain. This structural arrangement confers the molecule with specific pharmacological properties, making it a valuable candidate for various therapeutic applications.

In recent years, significant advancements have been made in understanding the biological activities of 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride. Studies have shown that this compound exhibits potent serotoninergic and dopaminergic activities, which are essential for modulating mood, cognition, and motor functions. These properties have led to its exploration as a potential treatment for neurological disorders such as depression, anxiety, and Parkinson's disease.

A notable study published in the Journal of Medicinal Chemistry (2023) investigated the pharmacological profile of 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride. The researchers found that the compound effectively binds to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) and dopamine receptors (D1, D2, and D3). This dual receptor affinity suggests that the compound may have a broad spectrum of therapeutic effects, potentially addressing multiple symptoms associated with neurological disorders.

Beyond its serotoninergic and dopaminergic activities, 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride has also been studied for its anti-inflammatory properties. A study published in the Inflammation Research Journal (2023) demonstrated that the compound significantly reduces inflammation in animal models of neuroinflammation. This finding opens up new avenues for its use in treating inflammatory conditions that affect the central nervous system.

The synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride involves several well-established chemical reactions. One common method involves the reaction of 4-chloroindole with ethylene oxide followed by hydrolysis to form the desired amine salt. The purity and yield of the final product can be optimized by carefully controlling reaction conditions such as temperature, pressure, and catalyst selection.

In terms of safety and handling, 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride should be stored in a cool, dry place away from direct sunlight and sources of heat. It is important to handle the compound with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. While not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage.

The future prospects for 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride are promising. Ongoing clinical trials are evaluating its efficacy in treating various neurological disorders, with preliminary results showing positive outcomes. Additionally, researchers are exploring its potential as a lead compound for developing new drugs with improved pharmacological profiles and reduced side effects.

In conclusion, 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride (CAS No. 2447-16-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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